molecular formula C23H23FN4O2 B8180462 维奈帕利 CAS No. 1681017-83-3

维奈帕利

货号 B8180462
CAS 编号: 1681017-83-3
分子量: 406.5 g/mol
InChI 键: YNBQAYKYNYRCCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Venadaparib, also known as IDX-1197, is a potent, selective, and orally active PARP inhibitor . It specifically inhibits PARP-1 and -2 enzymes . It prevents the repair of DNA single-strand breaks (SSB) and can be used for solid tumors research .


Molecular Structure Analysis

Venadaparib has a molecular formula of C23H23FN4O2 . The exact molecular structure is not provided in the search results, but it’s known that Venadaparib interacts with key amino acid residues of PARP-1 .


Physical And Chemical Properties Analysis

Venadaparib has a molecular weight of 406.45 . It is a solid substance that is soluble in DMSO . It has favorable physicochemical properties .

科学研究应用

  1. 生殖生理学: 维奈帕利在生殖生理学领域得到了研究,重点关注生育力、类固醇生成、发情期和排卵、人工授精和卵巢卵泡发育等方面 (Kase, 1965).

  2. 癌症治疗: 是一种新型且有效的 PARP 抑制剂,已显示出在患者来源的异种移植模型中减少肿瘤生长的希望,具有良好的物理化学性质和改善的安全概况。其作为下一代 PARP 抑制剂的潜力已通过其疗效和安全性改善得到提示 (Lee 等人,2023)。一项首次人体剂量探索研究表明,晚期实体瘤患者的客观缓解率为 16%,临床获益率为 47%,突出了其在更广泛临床应用中的潜力 (Kim 等人,2021).

  3. 比较疗效: 与其他 PARP 抑制剂(如 Veliparib 和 Olaparib)相比,它显示出单独或与化疗联合治疗散发性卵巢癌、乳腺癌和胰腺癌的潜力 (de Soto, 2011)。特别是 Olaparib 在治疗携带 BRCA1 或 BRCA2 突变的晚期卵巢癌患者中疗效显著,并且已显示出针对与这些突变相关的癌症的抗肿瘤活性 (Audeh 等人,2010;Fong 等人,2009).

  4. 联合疗法: 研究还探讨了将 PARP 抑制剂与其他治疗方法相结合,例如 EP-100 与奥拉帕利用于卵巢癌,证明了癌细胞活力降低和肿瘤生长减少 (Ma 等人,2019),并将西地尼布和奥拉帕利联合使用以改善复发性铂敏感性卵巢癌患者的无进展生存期,与奥拉帕利单药治疗相比 (Liu 等人,2014).

  5. 其他临床应用: 除了癌症治疗外,与维奈帕利相关的促性腺激素类似物已用于辅助生殖疗法、不孕症和潜在的避孕、多囊卵巢综合征和癌症治疗 (Anderson 等人,2018;Conn & Crowley, 1991).

作用机制

Venadaparib works by inhibiting PARP-1 and -2 enzymes . This inhibition prevents the repair of DNA single-strand breaks (SSB), promoting the conversion of SSB to double-strand breaks (DSB), which ultimately leads to synthetic lethality in cancer cells .

未来方向

Venadaparib is under clinical development targeting multiple solid tumors as a monotherapy (including maintenance) and for combination with other anti-cancer agents . Phase Ib/IIa studies on the efficacy and safety of Venadaparib have been initiated . It’s suggested as a next-generation PARP inhibitor .

属性

IUPAC Name

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBQAYKYNYRCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Venadaparib

CAS RN

1681017-83-3
Record name Venadaparib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venadaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENADAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Venadaparib
Reactant of Route 2
Reactant of Route 2
Venadaparib
Reactant of Route 3
Venadaparib
Reactant of Route 4
Reactant of Route 4
Venadaparib
Reactant of Route 5
Reactant of Route 5
Venadaparib
Reactant of Route 6
Venadaparib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。